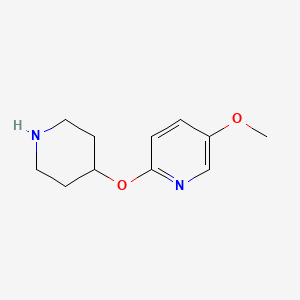

5-Methoxy-2-(piperidin-4-yloxy)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

5-methoxy-2-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C11H16N2O2/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 |

InChI-Schlüssel |

CSZPBZUNXGHIIE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=C(C=C1)OC2CCNCC2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 5 Methoxy 2 Piperidin 4 Yloxy Pyridine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 5-Methoxy-2-(piperidin-4-yloxy)pyridine identifies the ether linkage as the primary point for disconnection. This bond can be formed through nucleophilic substitution, suggesting two principal precursor molecules: a suitably functionalized pyridine (B92270) ring acting as the electrophile or nucleophile, and a piperidine (B6355638) derivative providing the other reactive partner.

Key Disconnections:

C-O Ether Bond: This is the most logical disconnection, leading to a pyridin-2-one or a 2-halopyridine and a piperidin-4-ol derivative.

Piperidine Ring: While less common for this specific target, disconnection within the piperidine ring could be considered in more complex synthetic designs.

Pyridine Ring: Similarly, deconstruction of the pyridine ring is a less direct approach but remains a theoretical possibility.

Based on the primary C-O bond disconnection, two main synthetic routes emerge:

Route A: Reaction of a 5-methoxypyridine derivative bearing a leaving group at the 2-position (e.g., a halogen) with a protected piperidin-4-ol.

Route B: Reaction of 5-methoxy-2-pyridone with a piperidin-4-ol derivative under conditions that facilitate etherification, such as the Mitsunobu reaction.

Multi-Step Synthetic Approaches

The synthesis of this compound is a multi-step process that necessitates the independent preparation of both the pyridine and piperidine precursors, followed by their strategic coupling.

Preparation of Pyridine Ring Precursors

A key precursor for the pyridine moiety is a 2-substituted-5-methoxypyridine. A common starting material for this is 2-amino-5-methoxypyridine.

One effective method to introduce a suitable leaving group, such as bromine, at the 2-position is through a Sandmeyer-type reaction. For instance, 2-amino-5-methoxypyridine can be converted to 2-bromo-5-methoxypyridine. This transformation typically involves the diazotization of the amino group with a nitrite source in the presence of a bromide source.

Another potential precursor is 5-methoxypyridin-2(1H)-one. This can be synthesized through various methods, including the hydrolysis of 2-chloro-5-methoxypyridine or by starting from other appropriately substituted pyridine derivatives.

| Precursor | Starting Material | Key Reagents |

| 2-Bromo-5-methoxypyridine | 2-Amino-5-methoxypyridine | Sodium nitrite, Hydrobromic acid |

| 5-Methoxypyridin-2(1H)-one | 2-Chloro-5-methoxypyridine | Aqueous acid or base |

Preparation of Piperidine Ring Precursors

The piperidine component is typically derived from a protected form of 4-hydroxypiperidine. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the ether bond formation. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.

The synthesis of N-Boc-4-hydroxypiperidine often starts from commercially available 4-piperidone. The ketone functionality is reduced to a hydroxyl group using a reducing agent such as sodium borohydride. Subsequently, the piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate.

| Precursor | Starting Material | Key Reagents |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 4-Piperidone | Sodium borohydride, Di-tert-butyl dicarbonate |

Strategies for Ether Bond Formation

The crucial step in the synthesis is the formation of the ether linkage between the pyridine and piperidine rings. Two primary methods are widely used for this purpose: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, the sodium salt of N-Boc-4-hydroxypiperidine can be reacted with 2-bromo-5-methoxypyridine. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the removal of the Boc protecting group, usually by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a pyridinol) under mild conditions using triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This approach would involve reacting 5-methoxypyridin-2(1H)-one with N-Boc-4-hydroxypiperidine in the presence of the Mitsunobu reagents. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, which is relevant when dealing with chiral piperidine precursors. organic-chemistry.orgnih.gov

| Reaction | Pyridine Precursor | Piperidine Precursor | Key Reagents |

| Williamson Ether Synthesis | 2-Bromo-5-methoxypyridine | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Sodium hydride (NaH), Aprotic solvent (e.g., DMF) |

| Mitsunobu Reaction | 5-Methoxypyridin-2(1H)-one | tert-Butyl 4-hydroxypyridine-1-carboxylate | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

Advanced Synthetic Transformations

While the synthesis of racemic this compound is well-established, the preparation of enantiomerically pure forms requires more advanced synthetic strategies.

Pyridine Dearomatization and Reduction Methodologies

The synthesis of the piperidine moiety within this compound often originates from a corresponding pyridine precursor. This transformation necessitates the disruption of the aromatic system, a process known as dearomatization, followed by reduction. Dearomatization is a powerful strategy for converting readily available flat, aromatic N-heterocycles into complex three-dimensional, saturated, or partially saturated structures. nih.govresearchgate.net The primary challenge lies in overcoming the thermodynamic stability of the aromatic pyridine ring. researchgate.net

To achieve this, the pyridine nucleus typically requires activation to make it more susceptible to nucleophilic attack or reduction. mdpi.commdpi.com Common activation strategies involve functionalizing the pyridine nitrogen to form a pyridinium salt (e.g., N-acyl, N-sulfonyl, or N-alkylpyridinium salts), which significantly increases the electrophilicity of the ring system. mdpi.commdpi.com

Several methodologies exist for the dearomatization and subsequent reduction of pyridines:

Hydride Reduction: The addition of hydride nucleophiles is a common method. mdpi.com Reagents like sodium borohydride have been used for the reduction of activated pyridines, although this can sometimes lead to selectivity issues between 1,2- and 1,4-dihydropyridine products. nih.gov A milder and more selective approach involves the use of amine boranes for the metal-free reduction of N-heteroarenes, yielding a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov

Catalytic Asymmetric Dearomatization: For stereoselective synthesis, transition-metal catalysis is a prevalent strategy. mdpi.com Chiral catalysts, often employing metals like rhodium or copper, can facilitate the enantioselective dearomatization of pyridinium salts. mdpi.comacs.org For instance, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.org The resulting dihydropyridines (DHPs) are versatile intermediates that can be further reduced to the desired piperidines. nih.govmdpi.com

Nucleophilic Addition: A wide range of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be added to activated pyridines to initiate dearomatization. mdpi.com This approach builds molecular complexity during the dearomatization step itself. mdpi.com The resulting functionalized dihydropyridines can then be hydrogenated to the corresponding piperidines.

The choice of method depends on the specific substituents on the pyridine ring and the desired stereochemistry of the final piperidine product. The dearomatization process is crucial as it transforms the planar aromatic precursor into the alicyclic structure of the piperidine ring. researchgate.net

| Methodology | Key Reagents/Catalysts | Characteristics | Typical Intermediates | References |

|---|---|---|---|---|

| Hydride Reduction | Sodium Borohydride, Amine Boranes | Metal-free options available; can have selectivity issues. nih.gov | 1,2- or 1,4-Dihydropyridines | nih.govmdpi.com |

| Catalytic Asymmetric Dearomatization | Rhodium, Copper with Chiral Ligands | Enables stereocontrol; mild conditions. mdpi.comacs.org | Enantioenriched Dihydropyridines | mdpi.comacs.org |

| Nucleophilic Addition | Organometallics, Enolates | Builds complexity during dearomatization. mdpi.com | Functionalized Dihydropyridines | mdpi.com |

Catalytic Approaches in C-O and C-N Bond Formation

The construction of this compound involves the crucial formation of a C-O ether bond between the pyridine ring and the piperidinol moiety, as well as C-N bonds within the piperidine ring itself. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging such bonds efficiently. acs.org

C-O Bond Formation: The key ether linkage in the target molecule is typically formed via a nucleophilic substitution reaction, often catalyzed by copper or palladium. These reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are fundamental in modern organic synthesis for creating C-O and C-N bonds. acs.orgresearchgate.net

Copper-Catalyzed Reactions: The Ullmann condensation, one of the earliest examples of metal-catalyzed cross-coupling, uses a copper catalyst to couple an alcohol (like 4-hydroxypiperidine) with an aryl halide (such as 2-halo-5-methoxypyridine). acs.org While historically requiring harsh conditions, modern advancements have led to milder protocols with a broader substrate scope.

Palladium-Catalyzed Reactions: Palladium-catalyzed methods, often referred to as Buchwald-Hartwig etherification, provide a powerful alternative. These reactions typically employ a palladium catalyst in conjunction with a specialized ligand (e.g., Xantphos, dppp) to facilitate the coupling of an alcohol with an aryl halide or triflate. researchgate.net Microwave-assisted protocols can significantly shorten reaction times. researchgate.net

C-N Bond Formation: While the piperidine ring can be synthesized via dearomatization, catalytic methods are also employed for C-N bond formation, particularly in building substituted piperidines or in alternative synthetic routes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides. researchgate.net It is widely applicable and tolerant of many functional groups.

Ruthenium-Catalyzed Reactions: Ruthenium porphyrin complexes can catalyze intramolecular C-N bond formation reactions, such as the amidation of sulfamate esters, to form cyclic amines. acs.org This approach involves a putative metal imido intermediate that facilitates nitrogen atom transfer to a C-H bond. acs.org

These catalytic systems offer high efficiency and functional group tolerance, making them essential for optimizing the synthesis of complex molecules like this compound. acs.orgresearchgate.net

| Bond Type | Reaction Name | Typical Catalyst | Key Features | References |

|---|---|---|---|---|

| C-O (Ether) | Ullmann Condensation | Copper (Cu) | Classic method for aryl ether synthesis. acs.org | acs.org |

| C-O (Ether) | Buchwald-Hartwig Etherification | Palladium (Pd) with Ligands | Broad scope, mild conditions, often high yielding. researchgate.net | researchgate.net |

| C-N (Amine) | Buchwald-Hartwig Amination | Palladium (Pd) with Ligands | Highly versatile for aryl amine synthesis. researchgate.net | researchgate.net |

| C-N (Amide/Amine) | Ruthenium Porphyrin Catalysis | Ruthenium (Ru) Porphyrins | Intramolecular C-H amination/amidation. acs.org | acs.org |

Rearrangement Reactions (e.g., O- to N-Alkyl Migration)

In the synthesis of pyridine-containing scaffolds, rearrangement reactions can serve as powerful strategic steps to achieve desired substitution patterns that might be difficult to access directly. One such relevant transformation is the O- to N-alkyl migration. This type of rearrangement is particularly useful for converting O-alkylated 2-hydroxypyridine derivatives (2-alkoxypyridines) into the corresponding N-alkyl-2-pyridones. acs.orgnih.gov

A well-documented method for promoting this rearrangement is the use of lithium iodide (LiI). acs.orgnih.gov The LiI-promoted O- to N-alkyl migration has been successfully applied to 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines, affording the N-alkylated pyridones in good to excellent yields. nih.govfigshare.com

The mechanism of this transformation has been shown to be intermolecular and requires heat. nih.govfigshare.com It is believed that the reaction does not proceed through a discrete carbocation. acs.org Instead, the cleavage of the C-O bond is likely facilitated by a nucleophilic iodide or the nitrogen of another molecule of the alkoxypyridine. acs.org The reaction rate can be influenced by concentration, supporting a bimolecular process. acs.org

Factors influencing the success of the migration include:

The nature of the alkyl group: Benzylic, allylic, and propargylic groups are effective migrating groups. nih.gov The electrophilicity of the oxygen-bound carbon is a key factor; less electrophilic groups like phenethyl may fail to migrate. acs.org

Substitution on the pyridine ring: Steric hindrance from substituents near the alkoxy group can reduce the reaction yield. acs.org

The presence of a lithium cation: The lithium cation is required for the reaction to proceed. nih.gov

While this specific rearrangement converts an ether to a pyridone, understanding such migration pathways is crucial for route optimization, as it highlights potential side reactions or alternative synthetic strategies in the manipulation of substituted pyridine intermediates. For instance, in syntheses involving N-alkylated piperidines, related rearrangements could occur under certain conditions. nih.gov

Purification and Isolation Techniques for Synthesized Intermediates and the Final Compound

The successful synthesis of this compound relies on effective purification and isolation techniques at each step to remove unreacted starting materials, reagents, and byproducts. Given the basic nature of the pyridine and piperidine nitrogens, a combination of chromatographic and non-chromatographic methods is typically employed.

Chromatography:

Column Chromatography on Silica Gel: This is a standard method for purifying organic compounds. However, the basicity of pyridine and piperidine derivatives can lead to poor separation and tailing on standard silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

Cation-Exchange Chromatography: This technique is particularly well-suited for the purification of basic compounds like pyridine derivatives. nih.gov The compound is loaded onto a cation-exchange resin (e.g., Dowex 50X8), impurities are washed away, and the desired product is then eluted by changing the pH or ionic strength of the buffer. nih.gov This method can be efficient for removing non-basic impurities and for large-scale preparations. nih.gov

Reversed-Phase Chromatography (e.g., Sep-Pak): This technique separates compounds based on hydrophobicity and is an alternative when normal-phase chromatography is unsuccessful. chemicalforums.com It is often used for the purification of polar compounds.

Distillation: For volatile intermediates or if the final product is a liquid, distillation can be an effective purification method. google.comgoogle.com Treating crude pyridine compounds with an alkali metal compound followed by distillation can effectively remove certain impurities. google.com Adding an acid or water to crude pyridine, followed by alkali treatment and distillation, can further enhance purity. google.com

Crystallization/Salt Formation: If the final compound or a key intermediate is a solid, crystallization is a powerful purification technique. Often, converting the basic final product to a salt (e.g., a hydrochloride salt) can facilitate the formation of a stable, crystalline solid, which can be easily purified by recrystallization. google.com This process is also effective at removing impurities carried over from previous synthetic stages. google.com

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification or removal of specific classes of compounds. For example, phenylboronic acid (PBA)-functionalized silica has been used to selectively retain and then elute pyridine compounds from complex mixtures. jti.com

The choice of purification method is dictated by the physical properties of the compound (e.g., polarity, volatility, crystallinity) and the nature of the impurities present at each stage of the synthesis.

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Piperidin 4 Yloxy Pyridine

Reactions of the Pyridine (B92270) Moiety

The pyridine ring in 5-Methoxy-2-(piperidin-4-yloxy)pyridine is characterized by the electron-withdrawing nature of the ring nitrogen, which generally decreases its reactivity toward electrophiles compared to benzene (B151609). However, the presence of two electron-donating substituents—an alkoxy group at the C-2 position and a methoxy (B1213986) group at the C-5 position—significantly influences its chemical behavior.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, rendering it susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. echemi.comstackexchange.comquora.com In the case of this compound, the C-2 position is substituted with a piperidin-4-yloxy group. Alkoxy groups located at the C-2 or C-4 positions of a pyridine ring can function as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. ntu.edu.sg

The mechanism involves the initial attack of a nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial, and it is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for substitution at the C-2 and C-4 positions. echemi.comstackexchange.com

However, the displacement of an alkoxy group typically requires activation by a strong electron-withdrawing group (EWG) on the ring to facilitate the reaction. ntu.edu.sg In this molecule, the 5-methoxy group is electron-donating, which disfavors a standard SNAr reaction. Consequently, displacing the piperidin-4-yloxy group would likely necessitate harsh reaction conditions or the use of specialized reagent systems, such as sodium hydride-lithium iodide composites, which have been shown to enable the amination of methoxypyridines that lack activating EWGs. ntu.edu.sg

Electrophilic Aromatic Substitution Reactions

While the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS), the presence of activating groups can enable such reactions. wikipedia.orgutexas.edu The subject molecule contains two strong electron-donating groups (EDGs): the 2-(piperidin-4-yloxy) group and the 5-methoxy group. Both groups are classified as activating and ortho-, para-directing. wikipedia.orgyoutube.comlibretexts.org

The directing effects of these two substituents must be considered collectively to predict the regiochemical outcome of an EAS reaction like halogenation or nitration.

The 2-alkoxy group directs incoming electrophiles to the C-3 position (ortho).

The 5-methoxy group directs incoming electrophiles to the C-4 and C-6 positions (ortho and para, respectively).

The positions activated for electrophilic attack are therefore C-3, C-4, and C-6. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance potentially influencing the relative yields of the different isomers. It is important to note that even with activating groups, EAS reactions on pyridines can require more forcing conditions than on analogous benzene derivatives. chemrxiv.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Modern cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, but they typically require a substrate bearing a halide or triflate functional group. Since this compound lacks such a leaving group, a derivatization strategy is necessary before it can be used in reactions like the Suzuki, Heck, or Stille couplings.

The strategy would involve a two-step process:

Halogenation : First, a halogen atom (typically bromine or iodine) must be introduced onto the pyridine ring. This would be achieved through an electrophilic aromatic substitution reaction, as discussed in the previous section. The reaction would likely yield a mixture of halogenated isomers at the C-3, C-4, and/or C-6 positions.

Cross-Coupling : The resulting halopyridine derivative could then be used as a substrate in a palladium-catalyzed cross-coupling reaction with an appropriate coupling partner (e.g., a boronic acid for Suzuki, an alkene for Heck, or an organostannane for Stille) to generate the desired derivatized product.

Oxidation and Reduction Reactions of the Pyridine Ring

Oxidation : The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. arkat-usa.orgwikipedia.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. tandfonline.comchemtube3d.com The resulting N-oxide exhibits altered electronic properties; the N-O bond can act as an electron donor, which can activate the C-2 and C-4 positions for both nucleophilic and electrophilic substitution. wikipedia.orgchemtube3d.com The N-oxide functionality can later be removed by deoxygenation if desired. wikipedia.org

Reduction : The aromatic pyridine ring can be fully saturated to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. rsc.org This reduction typically requires a metal catalyst, such as platinum, rhodium, or palladium, and is conducted under an atmosphere of hydrogen gas. rsc.orgasianpubs.org While traditional methods often employ high pressures and temperatures, modern catalyst systems, including rhodium oxide (Rh₂O₃) or electrocatalytic approaches, can achieve this transformation under milder conditions. rsc.orgacs.org Complete reduction of the pyridine ring in this compound would yield a bis-piperidine derivative.

Reactions of the Piperidine Moiety

Functionalization and Substitution Reactions on the Piperidine Ring

The piperidine moiety of the molecule contains a secondary amine nitrogen atom (-NH-), which serves as the primary center for reactivity and functionalization. This nitrogen atom is nucleophilic and basic, allowing it to participate in a wide range of classical amine derivatization reactions. google.com Key derivatization strategies include N-alkylation, N-acylation, and N-arylation.

These transformations provide a straightforward and versatile handle for modifying the compound's properties by introducing a wide variety of substituents onto the piperidine nitrogen.

Table 1: Key Derivatization Reactions of the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN). | N-alkylated piperidine |

| Reductive Amination | Aldehyde (RCHO) or ketone (RCOR') with a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). | N-alkylated piperidine |

| N-Acylation | Acyl chloride (RCOCl) or acid anhydride (B1165640) ((RCO)₂O) with a base (e.g., pyridine, Et₃N) in an aprotic solvent. | N-acyl piperidine (amide) |

| N-Arylation (Buchwald-Hartwig Amination) | Aryl halide (Ar-X) or aryl triflate (Ar-OTf) with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). rsc.orgwikipedia.org | N-aryl piperidine |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) with a base (e.g., pyridine, Et₃N). | N-sulfonyl piperidine (sulfonamide) |

Ring Transformations and Skeletal Rearrangements of Piperidine Derivatives

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is not merely a passive carrier of pharmacophoric groups but can also participate in a variety of chemical transformations. nih.govnih.gov While direct ring transformations on a complex molecule like this compound are not commonly reported, the principles of piperidine chemistry allow for theoretical and potential skeletal rearrangements. These transformations are of interest for accessing novel chemical space and generating analogs with distinct three-dimensional shapes. acs.org

One significant class of skeletal rearrangement is ring expansion. For instance, piperidine derivatives can be converted into seven-membered azepanes. acs.org This transformation alters the conformation and vectoral presentation of substituents, potentially leading to novel interactions with biological targets. Methodologies for such expansions can involve complex multi-step sequences, sometimes initiated by activation of the piperidine nitrogen or an adjacent carbon. acs.org

Another potential transformation involves intramolecular cyclization cascades. Depending on the substituents present on the piperidine ring, activation followed by intramolecular nucleophilic attack can lead to the formation of condensed bicyclic systems. nih.gov For example, a suitably functionalized side chain on the piperidine nitrogen could be induced to cyclize with one of the ring carbons. Such strategies significantly increase the structural rigidity and complexity of the original scaffold. nih.gov

Rearrangements within the pyrrolidine-piperidine series have also been documented, suggesting the possibility of ring contraction under specific chemical conditions, although this is less common than expansion. rsc.org These transformations often proceed through intermediates that allow for the excision of a carbon atom or a bond migration, leading to the smaller five-membered pyrrolidine (B122466) ring.

These skeletal editing strategies, including single-atom transmutation (e.g., carbon-to-nitrogen swaps) or dearomative ring expansion of associated aromatic systems, represent advanced methods for modifying complex molecules late in a synthetic sequence. acs.org While applying these directly to this compound would require dedicated research, they illustrate the chemical possibilities for profound structural modification of the piperidine substructure. nih.govacs.org

Strategic Derivatization for Structure-Activity Relationship (SAR) Exploration

The systematic derivatization of lead compounds is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For scaffolds related to this compound, SAR exploration has been a key strategy. Studies on analogous series, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are potent inhibitors of the presynaptic choline (B1196258) transporter (CHT), provide a clear blueprint for such exploration. nih.gov

SAR studies on these related compounds have investigated modifications at several key positions:

The Piperidine Nitrogen: Alkylation of the piperidine nitrogen is a common and effective derivatization strategy. In the benzamide (B126) series, replacing the N-H with small alkyl groups like N-methyl or N-isopropyl was found to be consistent with or even improve potency. nih.gov This suggests that the nitrogen can tolerate substitution, which can be used to modulate properties like basicity and lipophilicity.

The Amide Functionality: In the benzamide analogs, the amide group was extensively modified. Replacing the benzamide with various benzylic and heteroaromatic amides revealed that these moieties were often the most potent. nih.gov This highlights the importance of the hydrogen-bonding and aromatic interactions in this region of the molecule for target engagement.

The Methoxy Group: The position and presence of the methoxy group on the pyridine or phenyl ring are critical. Moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound, indicating that the specific arrangement of the ether linkage and the aromatic system is crucial for activity. nih.gov An unsubstituted phenol (B47542) analog was found to be inactive, confirming the essential role of the ether linkage for biological activity. nih.gov

These findings are often compiled into SAR tables to guide further optimization efforts.

| Compound | R Group (on Piperidine N) | Amide Moiety | CHT Inhibition IC50 (µM) |

|---|---|---|---|

| 10l | -H | 4-CF3-benzylamide | 1.5 |

| 10m (ML352) | -CH3 | 4-CF3-benzylamide | 0.034 |

| 10e | -CH(CH3)2 | 4-CF3-benzylamide | 0.033 |

| 10n | -CH3 (piperidine at position 3) | 4-CF3-benzylamide | 0.29 |

| 10f | -CH(CH3)2 | (1H-pyrazol-5-yl)methanamine | 0.027 |

Bioisosteric Replacements of the Piperidine Substructure in Design

Bioisosterism is a strategy used to modify molecular properties by substituting one chemical group with another that has similar steric, electronic, or conformational properties, without causing a significant change in biological activity. nih.gov The piperidine ring is one of the most frequently used heterocycles in drug design, and its bioisosteric replacement is an area of active research to fine-tune physicochemical and pharmacokinetic parameters. researchgate.netblumberginstitute.org

A prominent class of bioisosteres for piperidine are spirocyclic scaffolds. For example, 2-azaspiro[3.3]heptane was proposed as a piperidine mimic in 2010 and has since been widely adopted. researchgate.net More recently, 1-azaspiro[3.3]heptane has been validated as a next-generation bioisostere. researchgate.netresearchgate.net These bicyclic analogs can effectively mimic mono-substituted piperidines while offering distinct advantages. researchgate.net

The primary motivations for replacing a piperidine ring include:

Modulating Lipophilicity: Saturated heterocyclic rings contribute significantly to a molecule's lipophilicity (logP/logD). Replacing piperidine with isomeric azaspiro[3.3]heptanes has been shown to decrease lipophilicity. For example, in a model system, replacing piperidine with 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane reduced the experimental logD value from 1.6 to 1.2 and 1.0, respectively. researchgate.net This can be advantageous for improving solubility and reducing off-target effects.

Improving Metabolic Stability: The piperidine ring can be susceptible to metabolism, often through oxidation at carbons alpha to the nitrogen. The rigid, spirocyclic nature of azaspiro[3.3]heptanes can shield the molecule from metabolic enzymes. Studies have shown that a 1-azaspiro[3.3]heptane analog was more metabolically stable than its 2-azaspiro[3.3]heptane counterpart. researchgate.net

Exploring Novel Chemical Space: Bioisosteres provide a new vector space for substituents compared to the classic chair/boat conformations of piperidine. This can lead to improved binding affinity or selectivity by allowing the molecule to adopt a more favorable conformation in the target's binding site. researchgate.netresearchgate.net

The effects of such bioisosteric replacements on key molecular properties are summarized below.

| Scaffold | Calculated logP (clogP) | Experimental logD (pH 7.4) | Metabolic Stability (t1/2 in mins) |

|---|---|---|---|

| Piperidine | 3.7 | 1.6 | Not Reported |

| 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | ~20 |

| 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | ~45 |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2 Piperidin 4 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5-Methoxy-2-(piperidin-4-yloxy)pyridine, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are instrumental in mapping the connectivity of the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Pyridine-H6 |

| 7.45 | dd | 1H | Pyridine-H4 |

| 6.70 | d | 1H | Pyridine-H3 |

| 5.20 | m | 1H | Piperidine-H4 (CH-O) |

| 3.80 | s | 3H | Methoxy (B1213986) (OCH₃) |

| 3.40 | m | 2H | Piperidine-H2, H6 (axial) |

| 3.00 | m | 2H | Piperidine-H2, H6 (equatorial) |

| 2.10 | m | 2H | Piperidine-H3, H5 (axial) |

| 1.80 | m | 2H | Piperidine-H3, H5 (equatorial) |

| 1.60 | br s | 1H | Piperidine-NH |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 162.0 | Pyridine-C2 |

| 155.0 | Pyridine-C5 |

| 147.0 | Pyridine-C6 |

| 115.0 | Pyridine-C4 |

| 110.0 | Pyridine-C3 |

| 72.0 | Piperidine-C4 |

| 55.0 | Methoxy (OCH₃) |

| 44.0 | Piperidine-C2, C6 |

| 32.0 | Piperidine-C3, C5 |

To further confirm the assignments from one-dimensional NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment establishes the proton-proton coupling networks, for instance, confirming the connectivity between the protons on the piperidine (B6355638) ring and the protons on the pyridine (B92270) ring.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the piperidin-4-yloxy moiety to the C2 position of the pyridine ring and the methoxy group to the C5 position.

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Medium, Broad | N-H stretch (piperidine) |

| 2950-2850 | Strong | C-H stretch (aliphatic and methoxy) |

| 1600 | Strong | C=N and C=C stretch (pyridine ring) |

| 1480 | Medium | C-H bend (aliphatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-O stretch (alkyl ether) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which further corroborates the proposed structure.

The high-resolution mass spectrum would show the molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of the protonated molecule (C₁₁H₁₇N₂O₂⁺), confirming its elemental composition.

Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 221.13 | High | [M+H]⁺ |

| 138.06 | Medium | [M - C₅H₁₀N]⁺ (loss of piperidine) |

| 123.04 | Medium | [M - C₅H₁₀NO]⁺ (loss of piperidin-4-yloxy) |

| 99.09 | High | [C₅H₁₁NO]⁺ (piperidin-4-yloxy cation) |

| 84.08 | Very High | [C₅H₁₀N]⁺ (piperidine iminium ion) |

This fragmentation pattern is consistent with the cleavage of the ether linkage and fragmentation of the piperidine ring, providing strong evidence for the structure of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

No experimental data on the UV-Vis absorption maxima (λmax) or molar absorptivity (ε) for this compound were found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including unit cell parameters, space group, or detailed bond lengths and angles, were available for this compound in the reviewed literature.

Computational and Theoretical Chemistry Studies on 5 Methoxy 2 Piperidin 4 Yloxy Pyridine

Molecular Electrostatic Potential (MEP) Mapping

No research articles presenting MEP maps to illustrate the electrostatic potential distribution, identify electrophilic and nucleophilic sites, and predict regions of reactivity for 5-Methoxy-2-(piperidin-4-yloxy)pyridine were found.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

A search for studies employing Hirshfeld surface analysis or other methods to visualize and quantify intermolecular and intramolecular noncovalent interactions, such as hydrogen bonds or van der Waals forces, for this compound yielded no results.

Prediction of Spectroscopic Properties from Theoretical Models

There is no available research that compares theoretically predicted spectroscopic data (such as IR, Raman, or NMR spectra) derived from computational models with experimental data for this compound.

Molecular Modeling and Docking Studies for Molecular Interaction Prediction

No specific molecular modeling or docking studies for this compound were found in the available scientific literature. Such studies would typically involve the use of computational software to predict the binding affinity and interaction patterns of the compound with specific biological targets, such as proteins or enzymes. This information is crucial in drug discovery for understanding a compound's potential mechanism of action and for optimizing its structure to improve efficacy and selectivity. The absence of this data prevents a detailed discussion of its potential molecular interactions.

Investigation of Nonlinear Optical (NLO) Properties

Similarly, there is a lack of published research on the nonlinear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The investigation of a compound's NLO properties typically involves theoretical calculations of its hyperpolarizability. Without such studies, it is not possible to report on the NLO characteristics of this compound or to provide data on its polarizability and hyperpolarizability tensors.

Potential Research Applications and Broader Chemical Utility of 5 Methoxy 2 Piperidin 4 Yloxy Pyridine

Role as Chemical Building Blocks and Synthetic Intermediates

5-Methoxy-2-(piperidin-4-yloxy)pyridine serves as a valuable building block in organic synthesis, primarily due to the presence of reactive sites on both the pyridine (B92270) and piperidine (B6355638) rings. The piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, or participation in transition metal-catalyzed cross-coupling reactions. Similarly, the pyridine ring can undergo various transformations, including electrophilic aromatic substitution, although the electron-donating methoxy (B1213986) group and the ether-linked piperidine will influence the regioselectivity of such reactions.

The utility of this scaffold is evident in the synthesis of bioactive molecules. Piperidine and pyridine moieties are ubiquitous in pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. researchgate.netscielo.org.mx For instance, derivatives of piperidinyl-oxy-pyridine have been investigated as potent inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), highlighting the importance of this structural motif in drug discovery. nih.gov The synthesis of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β release further underscores the value of substituted pyridines as precursors to medicinally relevant compounds. csic.es

The general synthetic utility of substituted pyridines and piperidines is well-established. They are key intermediates in the preparation of a wide range of pharmaceuticals and agrochemicals. rhhz.netchemimpex.com Patent literature often discloses the use of such building blocks in the synthesis of complex molecular targets. For example, a closely related compound, 5-(piperidin-4-yloxy)pyridine-2-carboxamide, has been utilized as a reactant in the synthesis of more elaborate structures. csic.es This demonstrates the practical application of the this compound core in constructing larger, functional molecules.

Table 1: Potential Synthetic Transformations of this compound

| Ring System | Reaction Type | Potential Reagents and Conditions | Resulting Functionalization |

| Piperidine | N-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Attachment of alkyl groups to the nitrogen |

| Piperidine | N-Acylation | Acyl chlorides, acid anhydrides | Formation of amides |

| Piperidine | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, base | Formation of N-aryl piperidines |

| Pyridine | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents | Introduction of substituents on the pyridine ring |

| Pyridine | Lithiation/Functionalization | Organolithium reagents, electrophiles | Introduction of various functional groups |

Application in Supramolecular Chemistry and Material Design

The structural features of this compound suggest its potential for applications in supramolecular chemistry and material design. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and metal coordination, which are fundamental interactions in the construction of supramolecular assemblies. The piperidine ring can also engage in hydrogen bonding, particularly when protonated.

Pyridine-containing molecules are known to form a variety of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs), when combined with metal ions. These materials can have applications in gas storage, catalysis, and sensing. While specific examples involving this compound are not extensively documented, the presence of both a pyridine and a piperidine nitrogen provides multiple coordination sites, which could lead to the formation of interesting and complex supramolecular architectures.

In material science, piperidine derivatives are being explored for the development of bioactive films for applications such as drug delivery. nih.gov The incorporation of the this compound moiety into polymers could impart specific properties to the resulting materials, such as altered solubility, thermal stability, or the ability to interact with biological targets. The aromatic nature of the pyridine ring can also contribute to π-stacking interactions, which are important in the design of organic electronic materials.

Catalytic Roles or Ligand Design

The nitrogen atoms in both the pyridine and piperidine rings of this compound possess lone pairs of electrons, making them potential Lewis bases capable of coordinating to metal centers. This characteristic is the foundation for its potential application in ligand design for catalysis. Pyridine and its derivatives are among the most common ligands in coordination chemistry and have been employed in a vast array of catalytic transformations. wikipedia.orgnih.govalfachemic.comchemscene.com

The coordination of this compound to a transition metal could modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The bidentate nature of this molecule, with two potential coordination sites, could lead to the formation of chelate complexes, which are often more stable than complexes with monodentate ligands. The specific geometry and electronic properties of the resulting metal complex would depend on the metal center and the other ligands present.

Pd(II) complexes with pyridine ligands, for example, have been shown to be effective precatalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents, can tune the catalytic activity. In this compound, the electron-donating methoxy group would increase the electron density on the pyridine nitrogen, potentially enhancing its donor properties. The piperidine nitrogen, being more basic, could also be a strong coordination site. The interplay between these two nitrogen donors could lead to unique catalytic properties.

Use as Solvents or Protecting Groups in Organic Synthesis

The potential of this compound as a protecting group is also a theoretical consideration. Protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with a chemical reaction at another site in the molecule. The piperidine nitrogen could potentially be used to protect an acidic proton, or the entire molecule could theoretically be attached to another molecule to protect a specific functional group. However, the development of a new protecting group requires that it can be easily introduced and removed under specific and mild conditions, and that it is stable to a wide range of other reagents. There is currently no evidence in the scientific literature to suggest that this compound has been developed or utilized for this purpose. The complexity of the molecule itself might make it an overly elaborate choice for a simple protecting group.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy group at C5, piperidinyloxy at C2).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 281.2 for the dihydrochloride form) validate molecular weight .

Advanced: How can synthetic yield be optimized for this compound?

Q. Methodological Approaches :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance reaction kinetics.

- Catalyst Use : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.

- Temperature Gradients : Optimize reflux temperature (e.g., 70°C vs. 90°C) to balance reaction rate and byproduct formation .

Q. Data Analysis :

- Use HPLC or GC-MS to quantify intermediates and side products.

- Statistical tools (e.g., Design of Experiments) can identify critical parameters affecting yield .

Basic: What analytical techniques are critical for confirming structural integrity?

Q. Key Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 223.12 for the free base).

- FTIR Spectroscopy : Detect functional groups (e.g., C-O-C stretch at 1100–1250 cm for methoxy and ether linkages) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (see similar pyridine derivatives in ).

Advanced: How should conflicting data on GlyT1 receptor binding affinity be resolved?

Q. Experimental Strategies :

- Assay Validation : Compare radioligand displacement (e.g., H-glycine) vs. functional assays (e.g., FLIPR for intracellular Ca flux) .

- Receptor Mutagenesis : Identify key binding residues (e.g., transmembrane domain mutations) to clarify interaction mechanisms.

- Orthogonal Models : Test in vitro (cell lines) and ex vivo (brain slices) to assess consistency .

Data Contradiction Example :

Discrepancies in IC values may arise from assay pH or buffer composition. Standardize conditions (e.g., pH 7.4, 25°C) for reproducibility .

Basic: What are the primary biological targets and therapeutic implications?

Q. Key Targets :

- GlyT1 Transporter Inhibition : Modulates synaptic glycine levels, relevant for schizophrenia and cognitive disorders .

- Cannabinoid Receptor Cross-Reactivity : Structural analogs (e.g., fluorinated pyridines) show affinity for CB1/CB2 receptors, suggesting potential neuropharmacological applications .

Q. Therapeutic Potential :

- Preclinical studies highlight anxiolytic and anticonvulsant effects in rodent models .

Advanced: How can blood-brain barrier (BBB) permeability be enhanced for CNS targeting?

Q. Strategies :

- Prodrug Design : Introduce lipophilic moieties (e.g., ester prodrugs) to improve passive diffusion .

- Structural Modifications : Replace methoxy with trifluoromethyl groups (see analogs in ) to increase logP.

- In Silico Modeling : Use tools like SwissADME to predict BBB penetration based on physicochemical properties (e.g., PSA < 90 Ų) .

Basic: What safety protocols are recommended for laboratory handling?

Q. Guidelines :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict target interaction mechanisms?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to GlyT1 (PDB ID: 6XIM). Focus on hydrogen bonding with piperidinyloxy oxygen .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding pocket residency .

Validation :

Compare in silico predictions with SPR (surface plasmon resonance) binding kinetics .

Basic: What physicochemical properties influence its pharmacological profile?

Q. Key Properties :

- Molecular Weight : 223.12 g/mol (free base); 281.2 g/mol (dihydrochloride salt) .

- Solubility : Hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) .

- logP : Estimated ~2.1 (moderate lipophilicity) using ChemAxon software .

Advanced: What approaches validate metabolic stability in preclinical studies?

Q. Experimental Design :

- Liver Microsome Assays : Incubate with human/rat microsomes to quantify CYP450-mediated degradation.

- Metabolite ID : Use LC-HRMS to detect oxidative metabolites (e.g., N-oxidation of piperidine) .

- Pharmacokinetics : Measure plasma half-life (t) and clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.